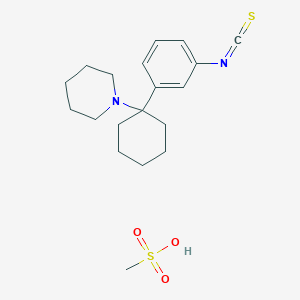

Metaphit methanesulfonate salt

Descripción general

Descripción

Molecular Structure Analysis

The molecular formula of Metaphit methanesulfonate salt is C19H28N2O3S2 . It has a molecular weight of 396.57 g/mol . The InChI string is InChI=1S/C18H24N2S.CH4O3S/c21-15-19-17-9-7-8-16 (14-17)18 (10-3-1-4-11-18)20-12-5-2-6-13-20;1-5 (2,3)4/h7-9,14H,1-6,10-13H2;1H3, (H,2,3,4) .

Chemical Reactions Analysis

Methanesulfonic acid (MSA), a major organosulfur acid formed from the photochemical oxidation of dimethyl sulfide (DMS) produced by oceanic phytoplankton, can react with metal halides (e.g., sodium chloride) in ambient aerosols to form methanesulfonate salts (e.g., sodium methanesulfonate, CH3SO3Na) .

Physical And Chemical Properties Analysis

Metaphit methanesulfonate salt is a solid substance . It has a molecular weight of 396.57 g/mol . It is hygroscopic . The solubility of Metaphit methanesulfonate salt in water is more than 20 mg/mL . It should be stored at a temperature of -20°C .

Aplicaciones Científicas De Investigación

NMDA Receptor Antagonist

Metaphit methanesulfonate salt acts as an irreversible, non-competitive antagonist at the phencyclidine site on the NMDA receptor . This means it can block the activity of the NMDA receptor, a type of glutamate receptor that plays a key role in learning and memory .

Sigma Receptor Antagonist

Metaphit also acts as a sigma receptor irreversible, competitive antagonist . Sigma receptors are involved in a variety of physiological and pathological processes, including pain perception, drug addiction, and cancer .

Dopamine Transporter (DAT) Binding

Metaphit has been used as a research chemical to study the dopamine transporter (DAT) binding sites in the central nervous system . This is particularly relevant for research into conditions such as Parkinson’s disease and drug addiction .

Phencyclidine (PCP) Research

Metaphit is the m-isothiocyanate derivative of phencyclidine (PCP) and binds irreversibly (forming a covalent bond) to the PCP binding site on the NMDA receptor complex . This makes it a valuable tool in researching the effects and mechanisms of PCP .

Study of Hyperactivity Disorders

Metaphit has been shown to prevent d-amphetamine induced hyperactivity, while significantly depleting dopamine content in the nucleus accumbens . This suggests potential applications in the study and treatment of hyperactivity disorders .

Cocaine Receptor Research

Metaphit was the first acylating ligand used to study the cocaine receptor . This has implications for understanding the mechanisms of cocaine addiction and developing potential treatments .

Safety and Hazards

Metaphit methanesulfonate salt is a non-combustible solid . It should be handled with personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves . It should be stored in a desiccated condition . Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Mecanismo De Acción

Target of Action

Metaphit methanesulfonate salt primarily targets the NMDA receptor , the sigma receptor , and DAT binding sites in the central nervous system (CNS) . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells, playing a key role in synaptic plasticity and memory function. The sigma receptor is involved in the modulation of neurotransmitter release and calcium signaling, while DAT binding sites are crucial for the reuptake of dopamine, a neurotransmitter associated with reward and pleasure centers in the brain.

Mode of Action

Metaphit acts as an irreversible, non-competitive antagonist at the phencyclidine site on the NMDA receptor and sigma receptor . It binds irreversibly, forming a covalent bond, to the PCP binding site on the NMDA receptor complex

Biochemical Pathways

It is known that the drug can prevent d-amphetamine induced hyperactivity, while significantly depleting dopamine content in the nucleus accumbens . This suggests that Metaphit may affect dopaminergic pathways, potentially influencing reward and motivation processes in the brain.

Pharmacokinetics

Given its solubility in water , it can be inferred that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of Metaphit’s action are complex and multifaceted. As an antagonist of the NMDA and sigma receptors, Metaphit can inhibit the function of these receptors, potentially leading to alterations in neurotransmission and intracellular signaling . Additionally, by binding to DAT sites, Metaphit may influence dopamine reuptake, potentially affecting dopaminergic signaling and associated physiological processes .

Propiedades

IUPAC Name |

1-[1-(3-isothiocyanatophenyl)cyclohexyl]piperidine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2S.CH4O3S/c21-15-19-17-9-7-8-16(14-17)18(10-3-1-4-11-18)20-12-5-2-6-13-20;1-5(2,3)4/h7-9,14H,1-6,10-13H2;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASHKPXYYPYQRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1CCC(CC1)(C2=CC(=CC=C2)N=C=S)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Metaphit methanesulfonate salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

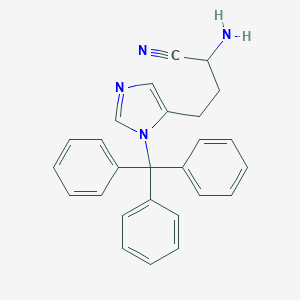

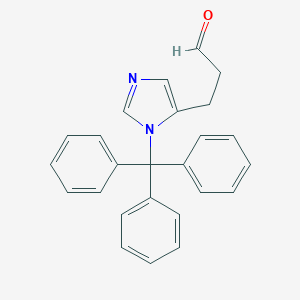

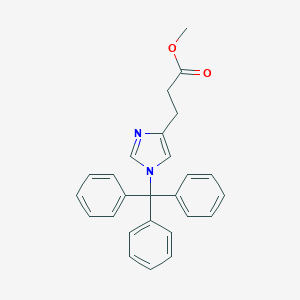

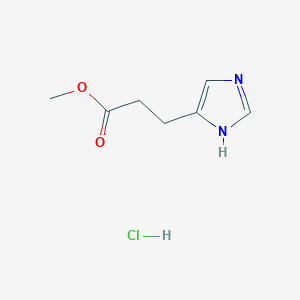

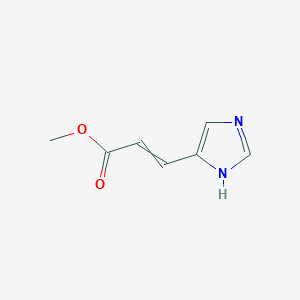

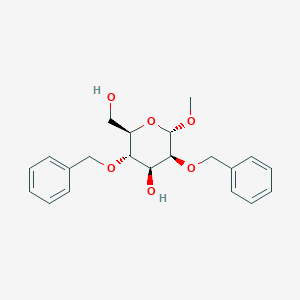

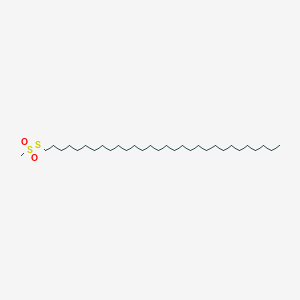

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15664.png)

![2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15665.png)